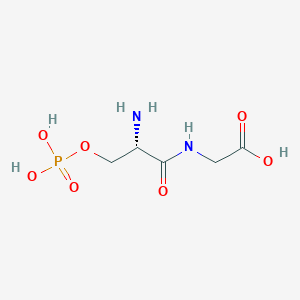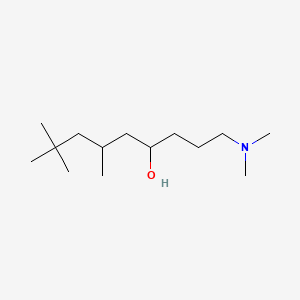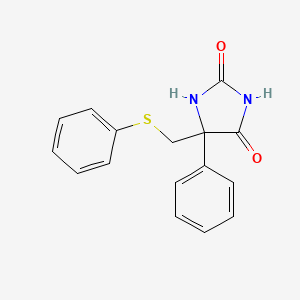
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with phenyl and phenylsulfanylmethyl substituents. It is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate under controlled conditions to form the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to bind to specific sites on the enzymes, blocking their activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the phenylsulfanylmethyl group but shares the core imidazolidine-2,4-dione structure.
5,5-Diphenylimidazolidine-2,4-dione: Contains two phenyl groups instead of one phenyl and one phenylsulfanylmethyl group.
Uniqueness
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanylmethyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
5419-09-0 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
5-phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-14-16(18-15(20)17-14,12-7-3-1-4-8-12)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,19,20) |
Clé InChI |
OFJXZUQRAUEDTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


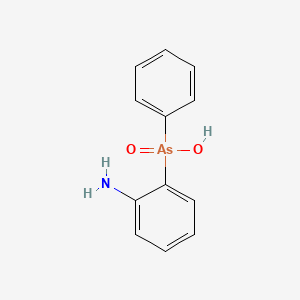
![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)


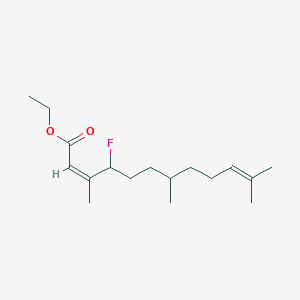
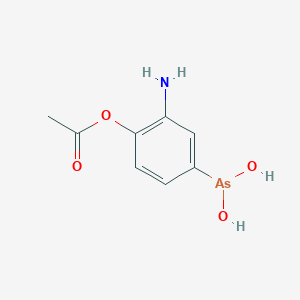


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
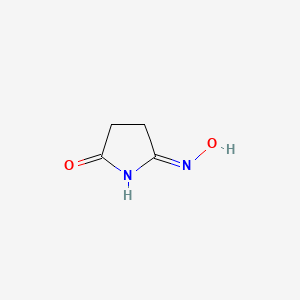

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
